molecular formula C17H20N2O2S B6723593 N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline

Cat. No.: B6723593
M. Wt: 316.4 g/mol
InChI Key: OGZVMLRUZYEWLV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline core, which is a bicyclic structure containing a nitrogen atom

Properties

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-22(20,21)17-6-4-3-5-16(17)19-10-13-7-8-14-11-18-12-15(14)9-13/h3-9,18-19H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZVMLRUZYEWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NCC2=CC3=C(CNC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through the reduction of phthalimide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Introduction of the Aniline Moiety: The aniline moiety can be introduced through nucleophilic substitution reactions, where an appropriate aniline derivative reacts with the isoindoline core.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be attached via sulfonylation reactions using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles such as halides or alkoxides replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst

    Substitution: Halides, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced isoindoline derivatives

    Substitution: Substituted aniline derivatives

Scientific Research Applications

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • N-(2,6-dimethoxy-pyrimidin-4-yl)-4-(3-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thioureido)benzenesulfonamide

Uniqueness

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-ethylsulfonylaniline stands out due to its unique combination of an isoindoline core with an ethylsulfonyl group attached to an aniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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